molecular formula C16H12N4O2S2 B10978942 N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide

N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide

Cat. No.: B10978942
M. Wt: 356.4 g/mol
InChI Key: PZGNNUSBALOKBE-UHFFFAOYSA-N
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Description

N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyridine ring, a benzimidazole moiety, and a thiophene sulfonamide group, which collectively contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical properties and biological activities. The presence of the thiophene sulfonamide group, in particular, enhances its potential as a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C16H12N4O2S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C16H12N4O2S2/c21-24(22,15-2-1-9-23-15)20-12-3-4-13-14(10-12)19-16(18-13)11-5-7-17-8-6-11/h1-10,20H,(H,18,19)

InChI Key

PZGNNUSBALOKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4

Origin of Product

United States

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